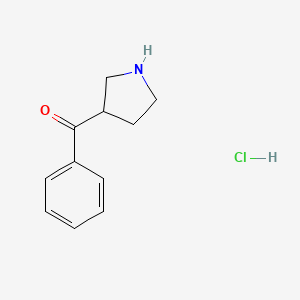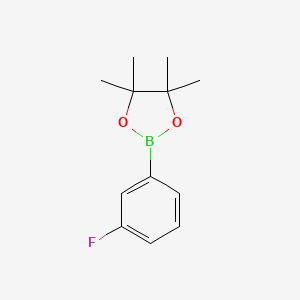![molecular formula C13H18ClN3O B1399373 1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone CAS No. 1316221-05-2](/img/structure/B1399373.png)
1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone
Descripción general
Descripción
1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone, also known as CPMA, is an organic compound with a unique structure that has been studied extensively for its potential applications in scientific research. CPMA has been found to possess unique biochemical and physiological effects that make it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone is involved in the synthesis of various heterocyclic compounds. Research by Adnan, Hassan, and Thamer (2014) demonstrates the preparation of oxazepine, pyrazole, and isoxazole derivatives using related chemical processes. These compounds are essential in medicinal chemistry for developing new therapeutic agents (Adnan, Hassan, & Thamer, 2014).
Antimicrobial and Anticancer Studies
A study by Verma et al. (2015) synthesizes and evaluates a series of phenylaminoethanones, including similar structures, for their antimicrobial and anticancer activities. These compounds show potential as antimicrobial agents and have been tested against various cancer cell lines, indicating their significance in cancer research (Verma et al., 2015).
Development of Anti-microbial, Anti-oxidant, and Anti-cancer Agents
Bhat et al. (2016) conducted research on the synthesis of new chalcone derivatives as potential anti-microbial, anti-oxidant, and anti-cancer agents. The study highlights the significance of compounds structurally related to this compound in developing treatments for various diseases (Bhat et al., 2016).
Molecular Docking Studies
ShanaParveen et al. (2016) focus on the molecular docking study of a compound structurally similar to this compound. This research emphasizes the compound's potential interactions with biological targets, which is crucial for drug design and discovery (ShanaParveen et al., 2016).
Fungicidal Activity
Liu et al. (2012) investigated novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties for their fungicidal activity. This research adds to the understanding of how similar chemical structures can be used in developing agricultural fungicides (Liu et al., 2012).
Propiedades
IUPAC Name |
1-[4-[(6-chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-15-9-13(14)16-12/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWQSXCELBHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



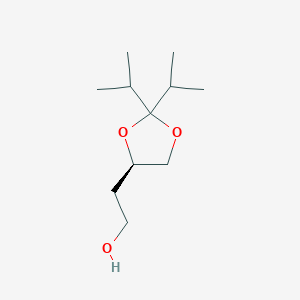
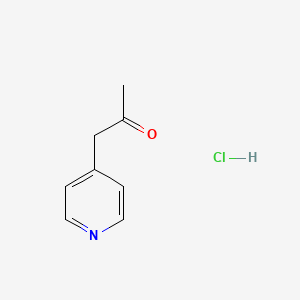
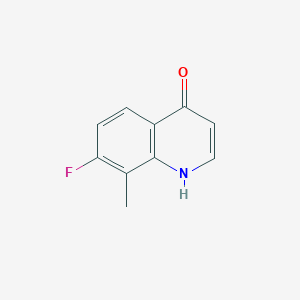
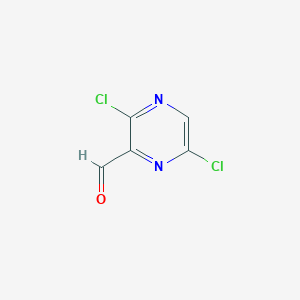


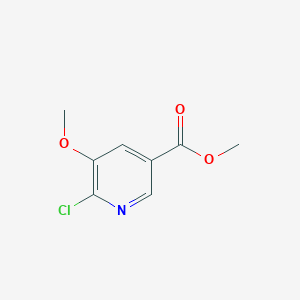
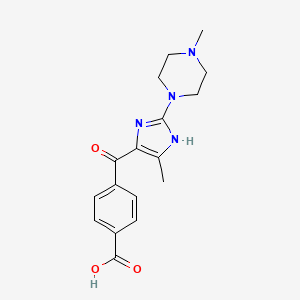


![Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1399308.png)

